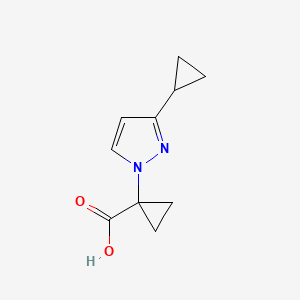

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid

説明

1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a bicyclic compound featuring a cyclopropane ring fused to a pyrazole moiety, with a carboxylic acid group at the cyclopropane carbon. The pyrazole substituent (3-cyclopropyl) contributes to lipophilicity and steric effects, which may influence metabolic stability and binding affinity.

特性

分子式 |

C10H12N2O2 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC名 |

1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H12N2O2/c13-9(14)10(4-5-10)12-6-3-8(11-12)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,14) |

InChIキー |

JJRXTPAIAFVNME-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NN(C=C2)C3(CC3)C(=O)O |

製品の起源 |

United States |

準備方法

Formation of the Pyrazole Ring

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The common synthetic route to construct the pyrazole ring involves the condensation of hydrazine derivatives with suitable carbonyl compounds (aldehydes or ketones). This condensation typically proceeds under controlled temperature and solvent conditions to favor cyclization.

- Typical Reaction : Condensation of a hydrazine derivative with a cyclopropyl-substituted carbonyl compound to yield the 3-cyclopropylpyrazole intermediate.

- Reaction Conditions : Often conducted in polar solvents such as ethanol or methanol, sometimes with acid or base catalysis to promote ring closure.

- Catalysts : Acidic catalysts like acetic acid or Lewis acids may be employed to improve yield and selectivity.

This step is crucial as it sets the pyrazole core, which is essential for the biological activity and further functionalization of the molecule.

Crystallization and Purification

Following synthesis, the compound is often isolated and purified by crystallization. The compound may form solvates or hydrates depending on the solvent system used.

- Solvent Systems : Water, organic solvents, or mixtures thereof are used to dissolve the compound at elevated temperatures.

- Crystallization Process : The solution is cooled at a controlled rate to induce crystallization, followed by filtration or centrifugation to isolate the solid.

- Solvate Formation : The compound can form solvates with solvents such as ethyl acetate or water, as demonstrated in related cyclopropyl amide derivatives.

Analytical techniques such as infrared spectroscopy confirm the presence of solvent molecules in the crystal lattice when solvates or hydrates are formed.

Summary Table of Preparation Steps

| Step Number | Preparation Stage | Description | Typical Conditions/Notes |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | Condensation of hydrazine derivative with cyclopropyl carbonyl compound | Polar solvents, acid/base catalysis, controlled temperature |

| 2 | Cyclopropane-1-carboxylic Acid Introduction | Cyclopropanation or use of cyclopropane carboxylic acid derivatives; coupling with pyrazole | Simmons–Smith reaction or metal catalysis; nucleophilic substitution |

| 3 | Crystallization and Purification | Dissolution in solvent, cooling to crystallize, isolation of product | Water or organic solvents; formation of solvates/hydrates possible |

| 4 | Analytical Confirmation | Use of IR spectroscopy and other methods to confirm purity and solvate presence | Infrared spectroscopy, X-ray crystallography |

Mechanistic Insights and Optimization

- The pyrazole ring formation mechanism involves nucleophilic attack of hydrazine nitrogen atoms on the carbonyl carbon, followed by cyclization and dehydration.

- The cyclopropane ring formation via Simmons–Smith reaction proceeds through the generation of a carbenoid intermediate that inserts into an alkene.

- Optimization of reaction parameters such as temperature, solvent polarity, and catalyst type is critical to maximize yield and purity.

- The presence of cyclopropyl groups enhances metabolic stability and influences the pharmacokinetic profile of the compound, making the synthetic route's efficiency important for pharmaceutical applications.

Research and Patent Literature

A patent (WO2014074715A1) related to cyclopropyl amide derivatives provides insight into preparation methods involving solvate formation and crystallization techniques relevant to this compound class. The patent emphasizes the importance of solvent choice and temperature control to obtain pure crystalline forms suitable for pharmaceutical use.

化学反応の分析

Carboxylic Acid Group Reactivity

The carboxylic acid functionality enables classic acid-base and nucleophilic substitution reactions:

a. Esterification

Reacts with alcohols under acidic or dehydrating conditions to form esters:

-

Conditions : Thionyl chloride () or DCC (dicyclohexylcarbodiimide) as coupling agents.

-

Applications : Key for prodrug synthesis or enhancing lipid solubility.

b. Amide Formation

Forms amides via reaction with amines:

-

Conditions : Carbodiimide-based coupling agents (e.g., EDC) in aprotic solvents.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations:

a. Ring-Opening Reactions

Susceptible to acid-catalyzed ring-opening to form diols or alkenes:

-

Conditions : Concentrated acids (e.g., ) at elevated temperatures.

-

Mechanism : Protonation followed by nucleophilic attack at the strained C-C bond.

b. Cycloaddition Reactions

Participates in [2+1] cycloadditions with carbenes or nitrenes under photolytic conditions.

Pyrazole Ring Modifications

The pyrazole moiety undergoes electrophilic substitution and cross-coupling:

a. Electrophilic Substitution

-

Nitration : Introduces nitro groups at the 4-position using .

-

Halogenation : Bromination with in acetic acid yields 4-bromo derivatives.

b. Suzuki-Miyaura Coupling

The boronic ester derivative participates in cross-coupling:

| Reaction Component | Details |

|---|---|

| Catalyst | |

| Base | |

| Solvent | 1,4-Dioxane/water |

| Conditions | 110°C, microwave irradiation, inert atmosphere |

| Yield | ~65–83% (for analogous compounds) |

Example: Coupling with aryl halides to form biaryl structures .

Interactions with Biological Targets

The compound engages in non-covalent interactions critical for bioactivity:

-

Hydrogen Bonding : Carboxylic acid and pyrazole N-atoms interact with enzyme active sites.

-

π–π Stacking : Pyrazole ring aromaticity facilitates binding to hydrophobic pockets.

Comparative Reactivity of Structural Analogs

Key differences from related compounds:

| Compound | Reactivity Differences |

|---|---|

| 1-Methyl-5-(trifluoromethyl)pyrazole | Enhanced electrophilicity due to CF group; resistant to nucleophilic attack. |

| 4-(Trifluoromethyl)pyrazole | Reduced cyclopropane stability; faster ring-opening kinetics. |

科学的研究の応用

1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

作用機序

The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Cyclopropane Carboxylic Acid Derivatives

1-(Malonylamino)cyclopropane-1-carboxylic Acid (MACC)

- Structure: Cyclopropane ring with a malonylamino group and carboxylic acid .

- Function: Key metabolite in ethylene biosynthesis, acting as a conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC) .

- Comparison : Unlike the target compound, MACC lacks a pyrazole ring and is primarily involved in plant physiology. The target’s pyrazole moiety suggests divergent biological roles, possibly in synthetic chemistry or drug design.

rac-(1R,3R)-2,2-Dimethyl-3-[1-(2-Methylpropyl)-1H-Pyrazol-5-yl]cyclopropane-1-Carboxylic Acid ()

- Structure : Cyclopropane carboxylic acid with a 1-(2-methylpropyl)-pyrazole substituent .

- Solubility: The methylpropyl group in may lower solubility compared to the cyclopropyl group, which is less hydrophobic. Applications: Both compounds’ carboxylic acid groups enable salt formation, enhancing bioavailability, but their substituents likely direct them toward distinct targets.

Pyrazole-Containing Analogues

1-Phenyl-3,3-di(1H-Pyrazol-1-yl)propan-1-One ()

- Structure : Propan-1-one backbone with two pyrazole groups and a phenyl substituent .

- The ketone functional group also differs from the carboxylic acid, affecting hydrogen-bonding capacity and acidity.

N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide ()

- Structure : Pyrazole carboxamide with cyclohexylmethyl and fluorophenyl groups .

- Comparison : The carboxamide group in this compound contrasts with the target’s carboxylic acid, altering solubility and electronic properties. The fluorophenyl group enhances electronegativity, whereas the target’s cyclopropyl group may prioritize steric effects.

Imidazo[1,2-a]pyridine Derivatives ()

- Structure : Imidazo[1,2-a]pyridine core with alcohol chains (e.g., cpd S11–S14) .

- Comparison : These compounds emphasize chain-length effects on pharmacological properties. While structurally distinct from the target, they highlight the importance of substituent tailoring in drug design—a principle applicable to optimizing the target’s cyclopropyl or pyrazole groups.

Data Table: Key Structural and Functional Comparisons

生物活性

1-(3-Cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cancer cell metabolism and proliferation.

Inhibition Studies

Research indicates that compounds with similar pyrazole structures exhibit inhibition of lactate dehydrogenase (LDH), an enzyme critical in cellular energy production and cancer metabolism. For instance, related pyrazole derivatives have shown low nanomolar inhibition against LDHA and LDHB, leading to reduced lactate production in cancer cell lines such as MiaPaCa2 and A673 .

Study 1: Inhibition of LDH

In a study focused on pyrazole-based inhibitors, compounds structurally related to 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid demonstrated significant inhibition of LDH activity. The lead compounds exhibited sub-micromolar inhibition of lactate production, highlighting their potential as therapeutic agents in cancer treatment .

Study 2: Selectivity and Bioavailability

Another investigation into selective inhibitors revealed that certain derivatives maintained a favorable pharmacokinetic profile, achieving effective concentrations in vivo without affecting Notch signaling pathways, which are crucial for normal cellular functions. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₃N₃O₂ |

| CAS Number | 1548372-66-2 |

| Molecular Weight | 167.21 g/mol |

| LDH Inhibition (IC50) | Low nM range |

| Cancer Cell Line Tested | MiaPaCa2, A673 |

Q & A

Q. Critical Parameters :

- Catalyst selection (e.g., zinc salts reduce side reactions)

- Temperature control (e.g., microwave irradiation at 80–120°C improves yield)

- Purification via recrystallization (ethanol/water mixtures) or preparative HPLC .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

A multi-spectral approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and pyrazole protons (δ 7.2–8.1 ppm) .

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and cyclopropane carbons (δ 10–25 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z ~235) .

- X-ray Crystallography : Resolve cyclopropane ring geometry and pyrazole orientation .

Advanced: How can researchers resolve contradictions in reaction yields when modifying substituents on the pyrazole ring?

Answer:

Contradictions often arise from steric effects or electronic destabilization. Methodological strategies include:

- Computational Modeling : Use DFT calculations to predict regioselectivity of pyrazole substitutions .

- Reaction Optimization :

- Side Reaction Analysis : Monitor by-products via LC-MS and adjust protecting groups (e.g., tert-butyl esters for carboxylic acid stabilization) .

Advanced: What computational approaches predict the compound’s reactivity in biological systems?

Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.8) and bioavailability (Rule of Five compliance) .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites .

Basic: What stability challenges arise during long-term storage, and how are decomposition products identified?

Answer:

- Stability Issues :

- Moisture sensitivity (hydrolysis of cyclopropane ring) .

- Thermal decomposition (>100°C) generates CO, CO₂, and nitrogen oxides .

- Mitigation Strategies :

- Store under argon at −20°C in amber vials .

- Use desiccants (silica gel) in storage containers .

- Decomposition Analysis :

Advanced: How can researchers optimize regioselectivity in derivatives for structure-activity relationship (SAR) studies?

Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at pyrazole C-4 to direct electrophilic substitution to C-5 .

- Metal Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling at specific positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack on the cyclopropane ring .

Basic: What safety protocols are critical for handling this compound in catalytic studies?

Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for reactions releasing nitrogen oxides .

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

- First Aid : Immediate eye irrigation (15 mins with saline) for exposure .

Advanced: How to address discrepancies in solubility data across different solvent systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。